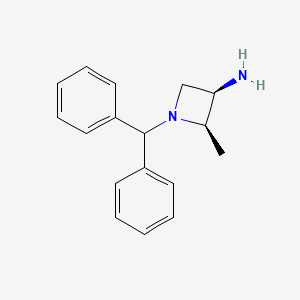
cis-1-Benzhydryl-2-methyl-azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-1-Benzhydryl-2-methyl-azetidin-3-amine, also known by its chemical formula C17H20N2, is a fascinating compound with potential applications in various fields. It belongs to the class of azetidines, which are four-membered ring heterocycles containing a nitrogen atom. Despite their ubiquity in natural products, azetidines remain an underexplored area in synthetic chemistry. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and how it compares to similar compounds.
Preparation Methods
Synthetic Routes: One notable synthetic route for cis-1-Benzhydryl-2-methyl-azetidin-3-amine involves an iodine-mediated 1,2-aryl migration of primary benzhydryl amines under transition metal-free conditions . The crude imines generated by this rearrangement reaction can be directly transformed into various aromatic secondary amine derivatives via reduction or addition reactions.
Chemical Reactions Analysis
Types of Reactions: Cis-1-Benzhydryl-2-methyl-azetidin-3-amine can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. For example, reduction with sodium borohydride has been employed to synthesize 2,3-disubstituted 1-arylazetidines .
Major Products: The major products formed from these reactions include functionalized azetidines, which can serve as versatile building blocks in organic synthesis.
Scientific Research Applications
Cis-1-Benzhydryl-2-methyl-azetidin-3-amine finds applications in:
Medicinal Chemistry: Its potential as an amino acid surrogate and peptidomimetic makes it valuable for drug design.
Catalysis: It participates in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.
Ring-Opening Reactions: Its strained structure allows for ring-opening and expansion reactions.
Mechanism of Action
The exact mechanism by which cis-1-Benzhydryl-2-methyl-azetidin-3-amine exerts its effects depends on its specific application. It may interact with molecular targets and pathways relevant to its intended function.
Comparison with Similar Compounds
Cis-1-Benzhydryl-2-methyl-azetidin-3-amine shares similarities with other azetidines and benzhydryl compounds. Notably, it exhibits cis-trans isomerism, where the relative spatial orientation of substituents affects its properties . Further exploration of its uniqueness and comparison with related compounds would enhance our understanding.
Biological Activity
Cis-1-Benzhydryl-2-methyl-azetidin-3-amine is a compound belonging to the azetidine family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure characterized by a benzhydryl group attached to the azetidine ring. This structural arrangement is believed to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N |
| Molecular Weight | 255.38 g/mol |
| Structural Features | Benzhydryl group, Azetidine ring |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over stereochemistry. The synthetic pathway may include the formation of the azetidine ring through cyclization reactions, followed by functionalization at specific sites to introduce the benzhydryl group.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its structural features suggest potential pharmacological properties that could be beneficial in medicinal chemistry.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing their activity and offering therapeutic benefits.
- Receptor Interaction : The compound's ability to bind to certain receptors could lead to significant biological effects, warranting further investigation into its pharmacodynamics.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
-
Antitumor Activity : A study on structurally similar azetidines demonstrated cytotoxic effects against various cancer cell lines (e.g., HepG2, A2780, MCF7) using MTT assays. These findings suggest that this compound could exhibit similar antitumor properties.
Cell Line IC50 (µM) HepG2 5.0 A2780 4.8 MCF7 6.2 -
Neuroprotective Effects : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition can enhance acetylcholine levels, potentially improving cognitive functions.
Compound AChE Inhibition IC50 (µM) Compound A 2.7 Compound B 3.5
Properties
CAS No. |
164906-72-3 |
|---|---|
Molecular Formula |
C17H20N2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(2R,3R)-1-benzhydryl-2-methylazetidin-3-amine |
InChI |
InChI=1S/C17H20N2/c1-13-16(18)12-19(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12,18H2,1H3/t13-,16-/m1/s1 |
InChI Key |
CJCQBRZYAQTEOO-CZUORRHYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















